(2S)-3-Propylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-Propylpyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, characterized by the substitution of a propyl group at the third position of the pyrrolidine ring. This modification imparts unique structural and functional properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Propylpyrrolidine-2-carboxylic acid typically involves the regioselective alkylation of proline derivatives. One common method includes the use of enamine intermediates, where the regioselective C-3 alkylation is performed . Another approach involves the stereoselective synthesis from 4-substituted proline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of amino acid synthesis and purification apply. These methods often involve large-scale chemical synthesis followed by purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the propyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-3-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-3-Propylpyrrolidine-2-carboxylic acid involves its ability to influence protein folding and stability. The propyl group at the third position of the pyrrolidine ring restricts the flexibility of the peptide backbone, thereby stabilizing specific secondary structures such as β-turns and polyproline helices . This conformational restriction can affect the biological activity of peptides and proteins, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
- 3-Allyl-L-proline
- 3-Methyl-L-proline
- 4-Hydroxy-L-proline
- L-Azetidine-2-carboxylic acid
Comparison: (2S)-3-Propylpyrrolidine-2-carboxylic acid is unique due to the specific placement of the propyl group, which imparts distinct conformational and functional properties. Compared to 3-Allyl-L-proline and 3-Methyl-L-proline, the propyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interactions with biological molecules . 4-Hydroxy-L-proline and L-Azetidine-2-carboxylic acid, while also proline analogues, have different substituents that confer unique properties and applications .
Properties
CAS No. |
14371-87-0 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
SMILES |
CCCC1CCNC1C(=O)O |
Isomeric SMILES |
CCCC1CCN[C@@H]1C(=O)O |
Canonical SMILES |
CCCC1CCNC1C(=O)O |
Synonyms |
Proline, 3-propyl- (8CI,9CI) |
Origin of Product |
United States |
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